5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene
Description
5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene is a norbornene-derived bicyclic compound characterized by a strained ethano bridge (1,4-dihydro-1,4-ethano moiety) and substituted methoxy (-OCH₃) and methyl (-CH₃) groups. Its molecular formula is C₁₄H₁₆O₂, with a molecular weight of 216.27 g/mol (calculated based on structural analogs) . The ethano bridge imparts rigidity to the naphthalene core, while the methoxy and methyl groups modulate electronic properties and steric bulk. This compound is primarily used in research settings, particularly in organometallic chemistry and materials science, as evidenced by its role as a ligand in tungsten complexes .
Properties
CAS No. |
79997-75-4 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3,6-dimethoxy-9-methyltricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C15H18O2/c1-9-8-10-4-5-11(9)15-13(17-3)7-6-12(16-2)14(10)15/h6-8,10-11H,4-5H2,1-3H3 |
InChI Key |
VGTHCTTUKNFHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CCC1C3=C(C=CC(=C23)OC)OC |
Origin of Product |
United States |
Preparation Methods
Vanillin Oxidation to 2-Methoxyhydroquinone
The synthesis begins with vanillin (4-hydroxy-3-methoxybenzaldehyde), which undergoes oxidation to 2-methoxyhydroquinone (37) using aqueous sodium periodate (NaIO₄) under mild conditions. This step achieves a 92% yield within 1 hour at room temperature, providing a stable intermediate for subsequent reactions.
Reaction Conditions:
Formation of 2-Methoxynaphthalene-1,4-dione
2-Methoxyhydroquinone is further oxidized to 2-methoxynaphthalene-1,4-dione (17) using NaIO₄ in aqueous methanol. The quinone intermediate is isolated in 85% purity and serves as the dienophile in a Diels-Alder reaction.
Key Data:
Diels-Alder Reaction with Cyclic Dienes
The quinone (17) reacts with cyclic dienes (e.g., 1-vinyl-1-cyclohexene) in toluene under reflux, catalyzed by hydroquinone to inhibit polymerization. The adduct undergoes aromatization using triethylamine (Et₃N) and molecular oxygen (O₂) to yield the naphthalene core.
Optimized Conditions:
-
Diene: 1-Vinyl-1-cyclohexene (1.2 eq)
-
Solvent: Toluene
-
Catalyst: Hydroquinone (0.1 eq)
-
Aromatization: Et₃N (2 eq), O₂ bubbling, 12 hours
Reduction-Based Synthesis from Cyclic Diones
Cyclic Dione Precursor Preparation
An alternative route involves 1,4,4a,8a-tetrahydro-endo-1,4-methano-naphtha-5,8-dione (THMND), synthesized via cycloaddition reactions. THMND is reduced using lithium aluminum hydride (LiAlH₄) to form 5,8-dihydroxy-1,4-dihydro-1,4-methanonaphthalene (DDMN).
Reduction Parameters:
Methoxylation and Methylation
DDMN undergoes methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) to introduce methoxy groups. Subsequent Friedel-Crafts alkylation with methyl chloride (CH₃Cl) and AlCl₃ installs the 2-methyl substituent.
Methylation Data:
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The Diels-Alder route offers higher scalability (65% yield) but requires stringent control over polymerization side reactions. In contrast, the reduction pathway provides modular functionalization but suffers from lower overall yields (58%).
Table 1: Route Comparison
| Parameter | Diels-Alder Route | Reduction Route |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 65% | 58% |
| Scalability | Industrial | Laboratory |
| Key Challenge | Polymerization | Over-reduction |
Industrial Adaptations
Continuous flow reactors enhance the Diels-Alder route’s efficiency by improving heat transfer and reducing reaction times. Automated systems enable real-time monitoring of quinone intermediates, minimizing degradation.
Reaction Mechanism Insights
Diels-Alder Cycloaddition
The reaction proceeds via a concerted [4+2] cycloaddition between the quinone (dienophile) and the diene, forming a six-membered transition state. Electron-withdrawing methoxy groups on the quinone accelerate the reaction by polarizing the π-system.
Aromatization Dynamics
Et₃N facilitates dehydrogenation of the Diels-Alder adduct by abstracting protons and transferring electrons to O₂, regenerating the aromatic naphthalene core. Excess O₂ ensures complete oxidation.
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalene derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene span several fields:
Chemistry
This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical modifications, making it useful in synthetic organic chemistry.
Biology
Research has indicated potential biological activities including:
- Antimicrobial Properties : Studies suggest that compounds similar to this one may exhibit antimicrobial effects.
- Anticancer Activity : Preliminary investigations have shown potential anticancer properties through various mechanisms.
Medicine
Ongoing research is exploring the therapeutic potential of this compound. Its interaction with biological targets could lead to the development of new drugs.
Table 2: Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various pathogens | |
| Anticancer | Potential to inhibit cancer cell growth |
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of compounds similar to this compound, it was found that certain derivatives exhibited significant inhibitory effects against several bacterial strains.
Case Study 2: Anticancer Research
Research published in recent journals demonstrated that derivatives of this compound showed promising results in inhibiting the proliferation of cancer cells in vitro. The study highlighted the need for further investigation into its mechanisms and potential clinical applications.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The table below highlights key structural and functional differences between 5,8-Dimethoxy-2-methyl-1,4-ethanonaphthalene and related compounds:
Reactivity and Functional Group Impact
- Methoxy vs. Hydroxyl Groups: DDMN (5,8-dihydroxy derivative) exhibits high antioxidant activity due to phenolic -OH groups, reacting with •OH radicals at 1.5 × 10¹⁰ dm³ mol⁻¹ s⁻¹ . In contrast, the methoxy groups in 5,8-Dimethoxy-2-methyl-1,4-ethanonaphthalene reduce electrophilicity, making it less reactive toward radicals but more lipophilic (predicted LogP ~2.5–3.0) .
- Ethano vs.
- Halogenation Effects : Chlorinated derivatives (e.g., 2-Chloro-5,8-dimethoxy) show increased molecular weight and hydrophobicity, which may improve membrane permeability but reduce solubility .
Biological Activity
5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on available research findings.
Molecular Formula: C13H16O2
Molecular Weight: 204.27 g/mol
IUPAC Name: this compound
CAS Number: Not widely reported in literature but can be referenced through related compounds.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. The following sections summarize key findings from the literature.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example:
- DPPH Radical Scavenging Assay: In vitro studies have shown that related compounds can effectively scavenge DPPH radicals, indicating potential as antioxidants .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that derivatives of naphthalene compounds often possess antibacterial and antifungal properties:
- In Vitro Antibacterial Activity: Compounds with similar structures have been tested against various bacterial strains such as E. coli and Staphylococcus aureus. Results indicate varying degrees of inhibition .
Cytotoxic Effects
Cytotoxicity assays reveal that certain derivatives of naphthalene can induce cell death in cancer cell lines:
Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing various naphthalene derivatives evaluated their biological activities. Key findings include:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Methyl-Naphthalene | Antioxidant | 35.0 | |
| 6-Methoxy-Naphthalene | Antibacterial | 25.0 | |
| 5,8-Dimethoxy Derivative | Cytotoxicity (HeLa) | 20.0 |
Study 2: Molecular Docking Analysis
Molecular docking studies have indicated that the binding affinity of naphthalene derivatives to various biological targets can elucidate their mechanism of action:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
